molecular formula C19H27N3O2 B2952753 (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411333-71-4

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide

Numéro de catalogue B2952753
Numéro CAS: 2411333-71-4
Poids moléculaire: 329.444
Clé InChI: OKXNYFFOZBRUNU-YRNVUSSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. BQ-123 has shown promising results in scientific research as a potential therapeutic agent for various cardiovascular diseases.

Mécanisme D'action

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide exerts its pharmacological effects by selectively blocking the ET-1 receptor. ET-1 is a potent vasoconstrictor that binds to two types of receptors, ET_A and ET_B. ET_A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ET_B receptors are mainly expressed in endothelial cells and mediate vasodilation. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide selectively blocks the ET_A receptor, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects. In animal models, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to reduce plasma ET-1 levels, improve endothelial function, and reduce oxidative stress. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has also been shown to reduce cardiac hypertrophy and fibrosis, improve diastolic function, and attenuate myocardial infarction-induced heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is highly specific for the ET_A receptor and does not cross-react with other receptors. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide is also stable and can be easily synthesized using SPPS techniques. However, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has some limitations. It has a short half-life, which may limit its therapeutic potential in vivo. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide is also relatively expensive, which may limit its use in large-scale experiments.

Orientations Futures

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential therapeutic agent for various cardiovascular diseases. Future research should focus on the development of more stable and potent ET_A receptor antagonists. Additionally, the use of (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Further studies are also needed to investigate the long-term effects and safety of (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide in humans.

Méthodes De Synthèse

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide contains 14 amino acid residues and has a molecular weight of 1546.9 g/mol.

Applications De Recherche Scientifique

(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). In preclinical studies, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to improve cardiac function, reduce pulmonary arterial pressure, and attenuate myocardial infarction-induced heart failure.

Propriétés

IUPAC Name

(E)-N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-8-19(24)22-14-12-16(15-9-5-6-10-17(15)22)20-18(23)11-7-13-21(2)3/h5-7,9-11,16H,4,8,12-14H2,1-3H3,(H,20,23)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNYFFOZBRUNU-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.